Sulbactam benzathine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苄星舒巴坦是一种将舒巴坦(一种β-内酰胺酶抑制剂)与苄星(一种稳定剂)结合在一起的化合物。舒巴坦是青霉素基本核的衍生物,主要用于抑制细菌产生的β-内酰胺酶,这些酶可以破坏β-内酰胺类抗生素。 这种组合通过阻止β-内酰胺类抗生素降解来增强其功效 .

准备方法

合成路线和反应条件: 舒巴坦的合成包括几个步骤:

重氮化和溴化: 6-氨基青霉烷酸在溴、亚硝酸钠和硫酸作为溶剂的条件下进行重氮化和溴化反应。

氧化: 然后使用高锰酸钾和硫酸氧化中间产物。

工业生产方法: 苄星舒巴坦的工业生产通常涉及使用上述步骤进行大规模合成,并严格控制反应条件以确保高产率和纯度。 使用先进的色谱技术可以确保最终产品的分离和纯化 .

化学反应分析

反应类型: 苄星舒巴坦会发生各种化学反应,包括:

氧化: 舒巴坦可以被氧化形成砜衍生物。

还原: 还原反应可以将舒巴坦转化回其前体形式。

常用试剂和条件:

氧化: 高锰酸钾和硫酸。

还原: 使用锶粉进行氢化。

取代: 各种亲核试剂可用于取代反应.

主要产物:

氧化: 砜衍生物。

还原: 舒巴坦的前体形式。

取代: 各种取代的β-内酰胺衍生物.

科学研究应用

苄星舒巴坦在科学研究中具有广泛的应用:

化学: 用作合成β-内酰胺类抗生素的试剂。

生物学: 研究其在抑制β-内酰胺酶和对抗生素耐药性方面的影响。

医学: 与β-内酰胺类抗生素联合使用治疗细菌感染,特别是那些由β-内酰胺酶产生菌引起的感染。

作用机制

苄星舒巴坦通过抑制β-内酰胺酶发挥作用,β-内酰胺酶负责降解β-内酰胺类抗生素。舒巴坦与β-内酰胺酶的活性位点结合,阻止其水解抗生素。这样抗生素就可以继续对细菌起效。 苄星成分稳定了化合物,确保其持续作用 .

类似化合物:

苄星青霉素: 另一种与苄星结合的β-内酰胺类抗生素,可延长其作用时间.

氨苄西林-舒巴坦: 氨苄西林和舒巴坦的组合,用于治疗各种细菌感染.

头孢哌酮-舒巴坦: 头孢哌酮和舒巴坦的组合,因其广谱抗菌活性而被使用.

独特性: 苄星舒巴坦因其舒巴坦和苄星的组合而独一无二,这既提供了β-内酰胺酶抑制,又提供了延长的稳定性。 这使得它在治疗由β-内酰胺酶产生菌引起的感染方面特别有效,它提供了协同作用,增强了β-内酰胺类抗生素的功效 .

相似化合物的比较

Benzathine benzylpenicillin: Another beta-lactam antibiotic combined with benzathine for prolonged action.

Ampicillin-sulbactam: A combination of ampicillin and sulbactam used to treat various bacterial infections.

Cefoperazone-sulbactam: A combination of cefoperazone and sulbactam used for its broad-spectrum antibacterial activity.

Uniqueness: Sulbactam benzathine is unique due to its combination of sulbactam and benzathine, which provides both beta-lactamase inhibition and prolonged stability. This makes it particularly effective in treating infections caused by beta-lactamase-producing bacteria, offering a synergistic effect that enhances the efficacy of beta-lactam antibiotics .

生物活性

Sulbactam benzathine is a compound that combines sulbactam, a beta-lactamase inhibitor, with benzathine, a stabilizing agent. This combination is primarily utilized to enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains. The biological activity of this compound is significant in clinical settings, particularly in treating infections caused by beta-lactamase-producing bacteria.

Sulbactam acts by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. By binding to the active site of these enzymes, sulbactam prevents the hydrolysis of antibiotics, thereby maintaining their antibacterial efficacy. The benzathine component stabilizes sulbactam, allowing for prolonged action in the body, which is crucial for effective treatment regimens .

Pharmacological Properties

- Antibacterial Spectrum :

- Synergistic Effects :

- Resistance Mechanisms :

Clinical Applications

This compound is primarily used in the treatment of various infections, particularly those caused by resistant organisms. Its applications include:

- Intramuscular Injections : The benzathine formulation allows for sustained release and prolonged antibacterial activity, making it suitable for conditions requiring long-term antibiotic therapy.

- Combination Therapy : It is often used in conjunction with other antibiotics to combat severe infections, particularly in cases involving multidrug-resistant bacteria.

Efficacy in Clinical Settings

A retrospective study evaluated the efficacy of sulbactam in treating infections caused by Acinetobacter baumannii. The results indicated a favorable clinical response rate of 59.6% within 14 days among patients treated with sulbactam-containing regimens. However, the overall mortality rate was noted at 36.5%, indicating that while effective, treatment outcomes can vary significantly based on patient condition and bacterial resistance profiles .

Comparative Studies

In comparative studies involving different antibiotic regimens for severe infections, sulbactam demonstrated lower rates of treatment failure compared to non-beta-lactamase-inhibiting antibiotics. This highlights its role in improving patient outcomes in settings where antibiotic resistance is prevalent .

Data Summary

| Parameter | This compound |

|---|---|

| Mechanism | Beta-lactamase inhibition |

| Intrinsic Activity Against | Acinetobacter baumannii |

| Combination Use | With ampicillin and others |

| Clinical Response Rate | 59.6% (14-day) |

| Mortality Rate | 36.5% |

属性

CAS 编号 |

83031-43-0 |

|---|---|

分子式 |

C32H42N4O10S2 |

分子量 |

706.8 g/mol |

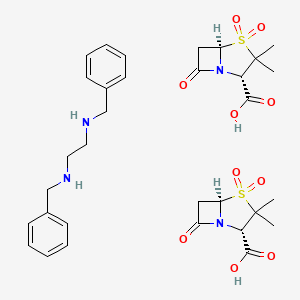

IUPAC 名称 |

N,N'-dibenzylethane-1,2-diamine;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2.2C8H11NO5S/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h1-10,17-18H,11-14H2;2*5-6H,3H2,1-2H3,(H,11,12)/t;2*5-,6+/m.11/s1 |

InChI 键 |

YSEPFTSCLHUBNH-HFKSPEPWSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

手性 SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

规范 SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。